molecular formula C10H12OS B075361 (4-Methylphenylthio)acetone CAS No. 1200-13-1

(4-Methylphenylthio)acetone

Cat. No.: B075361
CAS No.: 1200-13-1
M. Wt: 180.27 g/mol
InChI Key: CYDGCRNQPJVYSN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenylthio)acetone typically involves the reaction of 4-methylthiophenol with acetone in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 4-methylthiophenol attacks the carbonyl carbon of acetone, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The process may involve continuous flow reactors to ensure consistent product quality and efficient use of resources.

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenylthio)acetone undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(4-Methylphenylthio)acetone has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylphenylthio)acetone involves its interaction with various molecular targets. For instance, its thioether group can interact with thiol-containing enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological effects, such as generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

    4-Methylphenylthioacetic acid: Similar structure but with a carboxylic acid group instead of a carbonyl group.

    4-Methylthiophenol: Lacks the acetone moiety, consisting only of the thiophenol group.

Uniqueness: (4-Methylphenylthio)acetone is unique due to its combination of a thioether group and an acetone moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

1-(4-methylphenyl)sulfanylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDGCRNQPJVYSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381584
Record name 1-[(4-Methylphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200-13-1
Record name 1-[(4-Methylphenyl)thio]-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1200-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methylphenyl)sulfanyl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetone (11.6 g, 125 mmol) and NaHCO3 (12.6 g, 150 mmol) were added to a solution of 4-methylthiophenol (10 g, 80.5 mmol) in dry DMF (50 mL). The mixture was stirred at 50-60° C. for 1 h. The cooled reaction mixture was poured into water (200 mL) and extracted with EtOAc (2×50 mL). The combined organic extracts were dried with K2CO3, evaporated to dryness and the residue was distilled (b.p. 145-148° C./12 mm) to give 11.7 g of 1-(p-tolyl sulfanyl)propan-2-one (81%).
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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